8-Azaspiro[4.5]decan-2-ol
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, defined by two rings connected at a single shared atom, are increasingly valued in organic chemistry, particularly in the design of therapeutic agents. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets compared to their flatter, aromatic counterparts. The rigid nature of the spirocyclic core can also lock a molecule into a specific conformation, which is advantageous for optimizing its interaction with enzymes and receptors. Furthermore, the introduction of spirocyclic motifs can improve the physicochemical properties of a compound, such as its aqueous solubility and metabolic stability.
Overview of the 8-Azaspiro[4.5]decane Core Structure in Research Contexts
The 8-azaspiro[4.5]decane core is a prominent scaffold in the design of novel bioactive molecules. The presence of a nitrogen atom in the piperidine (B6355638) ring provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives. This versatility makes the 8-azaspiro[4.5]decane scaffold a valuable building block in the development of new chemical entities. Research has shown that incorporating this spirocyclic system can lead to compounds with a range of biological activities. For instance, derivatives of the 8-azaspiro[4.5]decane core have been investigated for their potential as antifungal agents and as inhibitors of enzymes implicated in various diseases. acs.org
Current Academic Interest in 8-Azaspiro[4.5]decan-2-ol and its Derivatives
While detailed research focusing exclusively on this compound is limited in publicly available literature, significant academic interest is directed towards its derivatives. The hydroxyl group at the 2-position of the cyclopentane (B165970) ring, combined with the nitrogen at the 8-position of the piperidine ring, offers two distinct sites for chemical elaboration. This dual functionality allows for the creation of a wide array of analogs with potentially diverse pharmacological profiles.
For example, derivatives of the closely related 2-oxa-8-azaspiro[4.5]decane structure have been synthesized and evaluated as allosteric inhibitors of SHP2, a protein implicated in cancer and developmental disorders. In one study, the 8-aza position was found to be crucial for enhanced binding to the allosteric pocket of SHP2 compared to its 2-aza analogs. Furthermore, modifications at other positions on the spirocyclic frame have been shown to improve metabolic stability.
Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been explored, with studies focusing on their synthesis and potential applications in flow chemistry and biocatalysis. sci-hub.se The interest in these related structures underscores the potential of the this compound scaffold as a template for the design of new chemical probes and therapeutic candidates. The structural features of these related compounds and their observed biological activities provide a strong rationale for the continued investigation of this compound and its derivatives in medicinal chemistry research.
Physicochemical Properties of a Related Compound: 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride
| Property | Value | Source |
| Molecular Weight | 205.73 g/mol (calculated) | vulcanchem.com |
| Solubility | High water solubility | vulcanchem.com |
| pKa (amine) | ~9.5 (estimated) | vulcanchem.com |
| pKa (alcohol) | ~16 (estimated) | vulcanchem.com |
Research on Derivatives of the 8-Azaspiro[4.5]decane Scaffold
| Derivative Class | Research Focus | Key Findings | Reference |
| 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine | Allosteric Inhibition of SHP2 | The 8-aza position enhances binding to SHP2's allosteric pocket. | |
| 2-Azaspiro[4.5]decan-8-amine | Antifungal Agents | Used as a linker in the development of novel azole-based antifungals against resistant Candida species. | acs.org |
| 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) derivatives | PTPN11 (SHP2) Inhibitors | Investigated for the treatment of cancer and other PTP-mediated diseases. | google.com |
| 1-Oxa-8-azaspiro[4.5]decan-3-amine | Synthesis and Biocatalysis | Application of flow and biocatalytic transaminase technology for synthesis. | sci-hub.se |
Structure
3D Structure
Properties
IUPAC Name |
8-azaspiro[4.5]decan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h8,10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYCLISEYDAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Azaspiro 4.5 Decan 2 Ol and Its Core Scaffold
Classical Cyclization and Ring-Closing Approaches
Classical methods for the formation of the 8-azaspiro[4.5]decane ring system often rely on well-established organic reactions that form the heterocyclic piperidine (B6355638) ring through intramolecular or intermolecular processes.
The Mannich reaction, a three-component condensation, provides a powerful tool for the construction of β-amino carbonyl compounds, which can serve as precursors to the 8-azaspiro[4.5]decane skeleton. researchgate.net While a direct synthesis of 8-azaspiro[4.5]decan-2-ol using this method is not extensively documented, a plausible approach involves the reaction of a pre-formed cyclopentanone derivative, formaldehyde, and an appropriate amine. Subsequent cyclization and functional group manipulations would then lead to the desired spirocyclic alcohol.
In a related application, Mannich bases have been synthesized from 1-thia-4-azaspiro[4.5]decan-3-ones, highlighting the utility of this reaction in functionalizing spirocyclic systems. nih.gov This suggests that a suitably designed Mannich reaction could be employed to introduce the necessary carbon framework for the eventual formation of the 8-azaspiro[4.5]decane ring.
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 8-azaspiro[4.5]decane scaffold. These reactions typically involve the joining of two or more molecules to form a ring system. For instance, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one is achieved through a three-component cyclocondensation of cyclohexanone, thioglycolic acid, and ammonium carbonate. nih.gov This strategy, where a cyclic ketone serves as the spiro center, can be adapted for the synthesis of the 8-azaspiro[4.5]decane core.
A hypothetical cyclocondensation route to an 8-azaspiro[4.5]decan-2-one precursor could involve the reaction of a 1,1-disubstituted cyclohexane derivative bearing two electrophilic centers with a primary amine. Subsequent intramolecular cyclization would then yield the spirocyclic lactam, which can be further functionalized. The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, showcasing the feasibility of building the spiro-lactam structure. mdpi.comnih.gov
| Reactants | Conditions | Product | Yield | Reference |
| Cyclohexanone, Thioglycolic acid, Ammonium carbonate | Cyclocondensation | 1-thia-4-azaspiro[4.5]decan-3-one | Not specified | nih.gov |
| N-benzyl-4-piperidone, Dipeptide on resin, p-TsOH | Toluene, 80°C | 1,4,8-triazaspiro[4.5]decan-2-one derivative | Not specified | mdpi.comnih.gov |
Advanced Catalytic Methods in 8-Azaspiro[4.5]decane Synthesis
Modern synthetic organic chemistry has seen the emergence of powerful catalytic methods that enable more efficient and selective construction of complex molecules like 8-azaspiro[4.5]decanes.
Transition metals such as copper and palladium are versatile catalysts for a variety of cyclization reactions leading to heterocyclic systems. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions, for example, have been utilized in the synthesis of complex heterocyclic structures. google.com While direct application to this compound is not explicitly detailed, these methods offer potential for the formation of key C-N and C-C bonds in the spirocyclic framework under relatively mild conditions.
Palladium-catalyzed reactions are also instrumental in modern organic synthesis. A plausible strategy could involve an intramolecular Heck reaction of a suitably functionalized cyclohexene derivative to form the piperidine ring.
Radical cyclizations have proven to be a robust method for the synthesis of complex polycyclic natural products, offering a high degree of functional group tolerance. researchgate.net These reactions can be initiated by various reagents and proceed through radical intermediates to form new ring systems. A synthetic route to the 8-azaspiro[4.5]decane scaffold could be envisioned through a radical cyclization of an acyclic precursor containing a nitrogen atom and a suitably positioned radical acceptor. This approach is particularly useful for constructing highly substituted and stereochemically complex ring systems.
A practical and widely used approach to the 8-azaspiro[4.5]decane core involves nucleophilic substitution and reductive amination reactions. A key intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized and subsequently utilized in multi-step organic synthesis strategies. uni.lu
A direct and efficient method for forming amines is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net This reaction is a cornerstone in the synthesis of a vast array of pharmaceutical compounds. nih.gov A plausible and highly effective route to this compound would be the reduction of 8-azaspiro[4.5]decan-2-one. The synthesis of this ketone precursor can be envisioned through an intramolecular cyclization of a δ-amino acid derivative, which in turn could be prepared from a suitable cyclohexane precursor.
Once 8-azaspiro[4.5]decan-2-one is obtained, its reduction to the corresponding alcohol, this compound, can be achieved using various reducing agents. Catalytic hydrogenation is a particularly attractive method, as it is often clean and efficient. Asymmetric hydrogenation of ketones using chiral catalysts can even provide access to specific enantiomers of the alcohol, which is of significant importance in medicinal chemistry.
| Precursor | Reaction Type | Reagents | Product | Reference |
| Ketone/Aldehyde and Amine | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Amine | researchgate.net |
| 8-Azaspiro[4.5]decan-2-one | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound | Inferred |
Stereoselective and Chiral Synthesis of this compound Analogues
The creation of stereochemically defined spirocyclic compounds is a primary challenge in organic synthesis. researchgate.net Methodologies for achieving high levels of stereoselectivity are essential for producing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.
Chiral Resolution Techniques (e.g., Salt Resolution)
When a racemic mixture is produced, chiral resolution is a common method to separate the enantiomers. This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. Although this method can be effective, it is often inefficient. For example, in the synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, chiral salt resolution was explored but found to be less efficient than other methods. acs.org
Biocatalytic Transformations (e.g., Transaminase Technology)
Biocatalysis offers a powerful and green alternative for producing enantiomerically pure amines. Transaminase enzymes, in particular, can be used for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. In the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine analogue, a transaminase was successfully employed to prepare the desired enantiomer in high yield and excellent enantiomeric excess. acs.orgacs.org This biocatalytic approach circumvents the limitations of less efficient methods like chiral salt resolution. acs.org The use of immobilized transaminases in continuous flow reactors has also been demonstrated for the kinetic resolution and synthesis of amines, highlighting the scalability of this technology. researchgate.net
Process Intensification and Scalability in 8-Azaspiro[4.5]decane Synthesis
Process intensification focuses on developing smaller, cleaner, safer, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of complex molecules like 8-azaspiro[4.5]decane derivatives, these principles are crucial for transitioning from laboratory-scale synthesis to industrial production.
Application of Flow Chemistry for Reaction Optimization
Table 1: Comparison of Synthetic Methodologies for Azaspiro[4.5]decane Analogues
| Methodology | Advantages | Disadvantages | Example Application |
|---|---|---|---|
| Chiral Salt Resolution | Simple to implement | Often low yield (max 50% for one enantiomer), requires stoichiometric chiral resolving agent | Separation of racemic Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine acs.org |
| Biocatalysis (Transaminase) | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost can be a factor | Asymmetric synthesis of (R)-tert-Butyl-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate acs.org |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, process control | Initial setup cost, potential for clogging | Scale-up of azide formation and reduction in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate acs.orgvapourtec.com |
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. sigmaaldrich.com
Key green chemistry principles applicable to the synthesis of 8-azaspiro[4.5]decane scaffolds include:
Prevention: It is better to prevent waste than to treat it after it has been created. acs.org Flow chemistry can contribute to waste reduction by improving reaction yields and minimizing side reactions.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic methods often exhibit high atom economy.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. yale.edu The use of enzymes in biocatalysis avoids the need for heavy metal catalysts or hazardous reagents. greenchemistry-toolkit.org
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. yale.edu Research into enzymatic reactions in aqueous media or solvent-free conditions aligns with this principle.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu Both biocatalysts (enzymes) and chemocatalysts used in flow processes are examples of this principle in action.
By integrating these principles, for example through the combined use of biocatalysis and flow chemistry, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally sustainable. acs.org
Advanced Structural Characterization and Conformational Analysis of 8 Azaspiro 4.5 Decan 2 Ol Derivatives
Spectroscopic Elucidation of Complex Architectures
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular framework of 8-Azaspiro[4.5]decan-2-ol derivatives in both solution and solid states. Each method offers unique insights into different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of conformational analysis for this compound derivatives in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information regarding the connectivity, chemical environment, and spatial relationships of atoms.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons are highly sensitive to their dihedral angles and spatial orientation. For the piperidine (B6355638) ring, large coupling constants between adjacent axial protons are indicative of a stable chair conformation. Computational methods, such as the GIAO-SCF method, can be used to calculate theoretical shielding values, which, when weighted by the population of low-energy conformers, help explain observed chemical shifts. Two-dimensional techniques are essential for unambiguous signal assignment in these complex spin systems.
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of atom connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the quaternary spiro carbon and assigning substituents.
These advanced techniques collectively allow for a detailed mapping of the molecular structure and provide strong evidence for the preferred conformation in solution.
Table 1: Representative NMR Data for an 8-Azaspiro[4.5]decane Scaffold Note: Chemical shifts (δ) are illustrative and can vary significantly with substitution.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C-2 (CH-OH) | ~3.6 - 4.0 | ~65 - 75 | H-2 to C-1, C-3, C-4 |
| C-4 (CH₂) | ~1.5 - 1.9 | ~30 - 40 | H-4 to C-2, C-3, C-5 |
| C-5 (Spiro) | - | ~40 - 50 | H-4, H-6, H-9 to C-5 |
| C-7, C-9 (CH₂) | ~2.5 - 3.0 | ~45 - 55 | H-7 to C-5, C-6, C-8 |
| N-8 (NH) | Variable | - | - |
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups and probing intermolecular interactions such as hydrogen bonding. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the alcohol and amine functionalities.
The presence of the hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a classic indicator of hydrogen bonding, which can occur between the hydroxyl group and the nitrogen atom of another molecule or with a solvent. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate, sharp peak in the 3300-3500 cm⁻¹ region. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹ and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Peak Characteristics |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Sharp |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
| C-O (Alcohol) | Stretch | 1050 - 1260 | Strong |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the this compound molecule will form a molecular ion (M⁺), the mass of which confirms the molecular formula.
The fragmentation of azaspirocyclic compounds is often directed by the nitrogen atom. A characteristic fragmentation pathway is the α-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For the 8-azaspiro[4.5]decane ring system, this can lead to the loss of alkyl radicals from the C-7 or C-9 positions. Additionally, the alcohol group at C-2 can undergo dehydration, leading to a peak corresponding to the loss of a water molecule (M-18). The analysis of these fragmentation patterns helps to confirm the connectivity of the spirocyclic core.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW: 155.25)
| m/z Value | Ion | Likely Fragmentation Pathway |
| 155 | [M]⁺ | Molecular Ion |
| 140 | [M - CH₃]⁺ | Loss of a methyl group (if substituted) |
| 137 | [M - H₂O]⁺ | Dehydration (loss of water) from the alcohol |
| 112 | [C₇H₁₄N]⁺ | α-cleavage at C-9 and loss of C₃H₅O fragment |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at C-7 and loss of C₃H₅O fragment |
Crystallographic Studies and Absolute Configuration Determination
While spectroscopic methods provide excellent data for structures in solution, X-ray crystallography offers the definitive, high-resolution picture of a molecule's three-dimensional structure in the solid state.
Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement, bond lengths, bond angles, and solid-state conformation of this compound derivatives. Crystal structure analysis of related azaspiro[4.5]decane compounds reveals that the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. The five-membered ring often assumes an envelope or twist conformation.
Crystallographic data also elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, hydrogen bonds involving the hydroxyl group and the piperidine nitrogen are expected to be key features of the crystal packing, often forming dimers or extended networks.
Table 4: Illustrative Crystallographic Data for a Substituted 1-Thia-4-azaspiro[4.5]decane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 10.987 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Key Feature | Centrosymmetric dimers linked by O-H···N hydrogen bonds |
This compound possesses two primary chiral centers: the spiro carbon (C-5) and the carbon bearing the hydroxyl group (C-2). The spiroatom itself can be a source of chirality even without four different substituents, a phenomenon known as axial chirality, which arises from the twisted arrangement of the two rings. Determining the absolute configuration (i.e., the R or S designation) of these centers is critical.
X-ray crystallography performed on a single crystal grown from an enantiomerically pure sample is the most reliable method for assigning the absolute configuration. By using anomalous dispersion, the true spatial arrangement of the atoms can be determined, allowing for the unambiguous assignment of R/S descriptors to each chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules.
Derivatization Strategies and Structure Activity Relationship Sar Studies for 8 Azaspiro 4.5 Decan 2 Ol Analogues
Modification of the Hydroxyl Group at Position 2
The hydroxyl group at the C2 position represents a key functional handle for derivatization. As a hydrogen bond donor and acceptor, its presence significantly influences the polarity and solubility of the parent molecule. Common medicinal chemistry strategies for modifying such a group include:
Etherification: Conversion of the alcohol to an ether can modulate lipophilicity. Introducing small alkyl chains (e.g., methoxy, ethoxy) can increase metabolic stability and alter the steric profile of the molecule. Larger or more complex ether linkages can be used to introduce new pharmacophoric elements.
Esterification: Forming an ester linkage is another common strategy. Ester derivatives can act as prodrugs, which may be cleaved in vivo to release the active parent alcohol. The nature of the acyl group can be varied to control the rate of hydrolysis and modify the compound's absorption and distribution characteristics.
While these are standard chemical transformations, specific SAR studies focusing on the C2-hydroxyl group of the parent 8-Azaspiro[4.5]decan-2-ol are not extensively detailed in the reviewed literature. However, the application of these principles is a fundamental approach in lead optimization for related scaffolds.
Functionalization of the Azaspiro Nitrogen at Position 8
The secondary amine at the N8 position is the most frequently modified site in the development of 8-Azaspiro[4.5]decane analogues. This nitrogen atom provides a convenient point for introducing a wide variety of substituents to explore interactions with specific biological targets. Key functionalization strategies include:
N-Alkylation: This is a predominant strategy used to append side chains that often contain a terminal pharmacophore. For instance, in the development of selective alpha(1d)-adrenergic receptor antagonists, the N8 atom of the related 8-azaspiro[4.5]decane-7,9-dione core was alkylated with a 2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl group nih.gov. Further modifications to this appended group were central to the SAR studies. Similarly, N-alkylation with a (4-(2-Fluoroethoxy)benzyl) group on a 1,4-dioxa-8-azaspiro[4.5]decane scaffold was used to develop sigma-1 receptor ligands nih.gov.
N-Acylation: The formation of an amide bond by reacting the N8 amine with an acyl halide or carboxylic acid is another route to introduce diverse functionality. This modification changes the basicity of the nitrogen and can introduce different interaction points, such as hydrogen bond acceptors.
N-Methylation: Even simple modifications, such as the addition of a methyl group to the N8 position, have been shown to be important for activity. In a series of 1-oxa-8-azaspiro[4.5]decan-3-one derivatives, an 8-methyl substituent was a common feature among compounds assessed as M1 muscarinic agonists nih.gov.
These studies underscore that the substituent attached to the N8 position is a primary determinant of the resulting analogue's biological activity and receptor selectivity.
Substituent Effects on the Cyclohexane and Pyrrolidine Moieties
Introducing substituents directly onto the cyclohexane (positions 1-4) or pyrrolidine (positions 6, 7, 9, 10) rings can fine-tune the electronic and steric properties of the scaffold. These modifications can influence the molecule's conformation and its orientation within a receptor binding pocket.
More directly, in a series of 1-oxa-8-azaspiro[4.5]decan-3-one analogues, the modification of a substituent at the C2 position (part of the tetrahydrofuran ring in this variant) from a methyl to an ethyl group was found to influence M1 receptor affinity nih.gov. This finding indicates that even minor changes to the carbon skeleton can have significant effects on biological activity.
Exploration of Spirocyclic Ring Variations
Replacing one or more carbon atoms of the spirocyclic core with heteroatoms such as oxygen or sulfur is a powerful strategy to create novel scaffolds with distinct three-dimensional shapes, polarity, and hydrogen bonding capabilities. This isosteric replacement can profoundly impact receptor affinity and selectivity.
1-Oxa-8-azaspiro Derivatives: The 1-oxa-8-azaspiro[4.5]decane skeleton has been investigated for multiple biological targets. A series of these derivatives was synthesized and evaluated as selective σ1 receptor ligands, with many compounds exhibiting nanomolar affinity nih.gov. Another study explored derivatives of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one as M1 muscarinic agonists nih.gov.
2-Oxa-8-azaspiro Derivatives: The synthesis of the 2-oxa-8-azaspiro[4.5]decane scaffold has been reported, providing another isomeric variation for biological screening chemicalbook.comresearchgate.net.
Thia- and Dithia-azaspiro Derivatives: The isosteric replacement of oxygen with sulfur has been explored to modulate receptor selectivity. Studies on derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine showed that replacing one oxygen with sulfur to form a 1-oxa-4-thiaspiro analogue, or both to form a 1,4-dithiaspiro[4.5]decane derivative, was a tolerated modification that could fine-tune selectivity between 5-HT1A and α1-adrenergic receptors researchgate.netunimore.it. Additionally, 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticancer activity nih.govresearchgate.net.
The binding affinities of several 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors are presented in the table below.
| Compound ID | Substituent at N8 | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁)) |
| 5a | 4-Fluorobenzyl | 0.47 | 10.9 | 23 |
| 5b | 4-Chlorobenzyl | 0.73 | 24.3 | 33 |
| 5c | 4-Bromobenzyl | 0.81 | 35.8 | 44 |
| 5d | 4-Iodobenzyl | 1.1 | 37.3 | 34 |
| 5e | 4-Methoxybenzyl | 1.2 | 2.5 | 2 |
| 5f | 3,4-Dimethoxybenzyl | 12.1 | 54.4 | 4 |
| 8 | 2-(4-Fluorophenoxy)ethyl | 1.1 | 22.4 | 20 |
| Data sourced from Bioorganic & Medicinal Chemistry, 2020. nih.gov |
Design Principles for Modulating Chemical Reactivity and Selectivity
Based on the derivatization strategies explored, several key design principles emerge for modulating the chemical reactivity and biological selectivity of this compound analogues.
Modulating Reactivity: The primary sites for controlling chemical reactivity are the N8 amine and the C2 hydroxyl group. The N8 position serves as the principal attachment point for complex side chains designed to interact with specific receptors. Its nucleophilicity is key to synthetic strategies involving alkylation and acylation. The C2 hydroxyl group offers a secondary site for modification, allowing for the creation of ethers or esters to alter physicochemical properties or design prodrugs.
Modulating Selectivity: Receptor selectivity is tuned through a multi-pronged approach.
N8-Substituent Optimization: The nature of the substituent at the N8 position is paramount. Its length, flexibility, and terminal functional groups are optimized to achieve desired receptor interactions. The inclusion of specific functionalities, such as fluoro-substituents on an aromatic ring, can confer high subtype selectivity nih.gov.
Heteroatom Incorporation: Altering the core scaffold by replacing carbon atoms with oxygen or sulfur (e.g., creating oxa- or thia-azaspiro variants) modifies the molecule's conformation, polarity, and hydrogen bonding potential. This strategy has proven effective in adjusting selectivity between different receptor families, such as serotonin (B10506) and adrenergic receptors unimore.it.
Ring Substitution: The addition of small alkyl or other functional groups directly to the spirocyclic rings can create steric hindrance or new interaction points, thereby fine-tuning the affinity and selectivity for closely related receptor subtypes, such as M1 versus M2 muscarinic receptors nih.gov.
By systematically applying these principles, the this compound scaffold can be strategically modified to generate analogues with highly specific chemical and biological profiles.
Exploration of Biological Target Interactions and Mechanistic Insights in Vitro Studies
Enzyme Modulation and Inhibition Mechanisms
Derivatives of the 8-azaspiro[4.5]decane structure have been identified as potent inhibitors of several critical enzyme systems. These interactions are primarily characterized by high specificity and potent inhibitory activity, highlighting the therapeutic potential of this chemical class.
Protein Tyrosine Phosphatase (PTPN11/SHP2) Inhibition
Src-homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the MAPK pathway. tandfonline.comtandfonline.comnih.gov Its hyperactivation is linked to various developmental disorders and cancers, making it a significant target for therapeutic intervention.
A novel compound featuring the 2-oxa-8-azaspiro[4.5]decane moiety, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] tandfonline.comnih.govresearchgate.nettriazin-4(3H)-one (PB17-026-01), has been characterized as a potent allosteric inhibitor of SHP2. tandfonline.comnih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.
Structural studies, including co-crystal structures, have revealed that PB17-026-01 binds to the allosteric pocket of SHP2. tandfonline.comtandfonline.com The efficacy of this binding is influenced by the specific chemical groups attached to the core structure. For instance, an analogue compound, PB17-036-01, which differs only in its terminal group, is approximately 20-fold less active. tandfonline.comnih.gov This difference is attributed to the ability of PB17-026-01 to form more polar contacts within the binding pocket, enhancing its inhibitory effect. tandfonline.comnih.gov
| Compound | Inhibitory Concentration (IC50) |
|---|---|
| PB17-026-01 | 32 nM |
| PB17-036-01 | 645 nM |
DprE1 Enzyme Inhibition in Mycobacterial Pathways
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netnih.gov It is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.gov Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death, which makes it a prime target for new anti-tuberculosis drugs. researchgate.net
The compound (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e] tandfonline.comnih.govthiazin-4-one (BTZ043), which contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, is a potent DprE1 inhibitor currently in clinical trials. researchgate.net This class of inhibitors acts by forming a covalent bond with a cysteine residue (Cys387) in the active site of the DprE1 enzyme, leading to its irreversible inactivation. mdpi.com The nitro group on the inhibitor is crucial for this mechanism. mdpi.com
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Following a review of the available scientific literature, no studies were identified that specifically describe the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) by compounds containing the 8-azaspiro[4.5]decan-2-ol scaffold.
Other Enzyme Systems
Beyond SHP2 and DprE1, derivatives of the azaspiro[4.5]decane scaffold have been shown to interact with other critical enzyme systems. Notably, compounds based on a 1,3,8-triazaspiro[4.5]decane structure have been identified as the first small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov
These inhibitors function by targeting the c subunit of the F1/FO-ATP synthase complex. nih.gov The opening of the mPTP is a key event in cell death progression following reperfusion injury in conditions like myocardial infarction. nih.gov By inhibiting the mPTP, these compounds help preserve mitochondrial function and reduce apoptosis in cardiac cells. nih.gov Further studies have shown that these derivatives inhibit the pore through a mechanism that is independent of the key Glu119 residue on the c subunit, which may prevent side effects associated with other ATP synthase inhibitors like Oligomycin A. mdpi.com
Receptor Binding and Ligand Activity
The 8-azaspiro[4.5]decane framework is also integral to the design of ligands for specific receptor systems, particularly the Sigma-1 receptor.
Sigma-1 (σ1) Receptor Ligand Development and Binding Affinity
The Sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. sigmaaldrich.com It is a target for the development of therapeutics for central nervous system disorders. unito.it Researchers have designed and synthesized series of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives to serve as selective σ1 receptor ligands. nih.govresearchgate.netnih.gov
In vitro radioligand competition binding assays have demonstrated that these ligands exhibit high, often nanomolar, affinity for σ1 receptors. nih.govresearchgate.net For example, the compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to have a high binding affinity (Ki) of 5.4 nM for the σ1 receptor and showed significant selectivity over the σ2 receptor subtype. nih.gov The affinity and selectivity of these compounds make them suitable candidates for development as imaging agents for positron emission tomography (PET) to visualize σ1 receptors in the brain and in tumors. nih.govnih.gov
| Compound Structure | Compound ID | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane derivative | Compound 8 from Jia et al. | 0.61 | 26.8 | 44 |
| 1-Oxa-8-azaspiro[4.5]decane derivative | Generic from Jia et al. | 0.47 - 12.1 | Not broadly specified | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Compound 5a from Xie et al. | 5.4 | >162 | >30 |
Muscarinic Acetylcholine (B1216132) Receptor (M1/M2) Agonism and Antagonism
Derivatives of the 8-azaspiro[4.5]decane skeleton have been synthesized and evaluated for their activity as muscarinic agonists, particularly with an eye toward treating dementia of the Alzheimer's type. nih.gov Studies on a series of 1-oxa-8-azaspiro[4.5]decanes, which incorporate the core spirocyclic system, tested their affinity for central muscarinic M1 and M2 receptors. nih.gov
One such compound, 2,8-Dimethyl-1-oxa-8-azaspiro nih.govmdpi.comdecan-3-one, demonstrated potent but non-selective muscarinic activity both in vitro and in vivo. nih.gov However, systematic modifications of this parent compound led to the development of analogues with a preferential affinity for M1 receptors over M2 receptors. Notably, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming partial agonistic activity at M1 muscarinic receptors. nih.gov
| Compound | Receptor Selectivity | In Vitro Activity | Reference |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro nih.govmdpi.comdecan-3-one | Non-selective (M1/M2) | Potent muscarinic agonist | nih.gov |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential for M1 over M2 | Partial M1 agonist; Stimulated phosphoinositide hydrolysis | nih.gov |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential for M1 over M2 | Partial M1 agonist; Stimulated phosphoinositide hydrolysis | nih.gov |
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures, has been identified as a target for derivatives of the spiro[4.5]decane family. nih.govmdpi.com Certain biphenylamide N-spiro[4.5]decan-8-yl derivatives have demonstrated nanomolar potency as antagonists of the human TRPM8 channel. nih.gov In vitro experiments have confirmed that these types of compounds can effectively block menthol-activated currents in dorsal root ganglion (DRG) neurons without directly affecting major ion conductances involved in action potential generation. nih.gov This antagonist activity is selective for TRPM8 over other related thermoTRP channels. nih.govmdpi.com
Other Receptor Interactions
Muscarinic acetylcholine receptors are primarily located on autonomic effector cells that are innervated by postganglionic parasympathetic nerves. mhmedical.com They are also found in autonomic ganglia and on certain cells, like vascular endothelial cells, that have minimal or no cholinergic innervation. mhmedical.com High densities of muscarinic receptors are present in the central nervous system, particularly in the hippocampus, cortex, and thalamus. mhmedical.com While the primary focus for 8-azaspiro[4.5]decane derivatives has been on muscarinic and TRPM8 receptors, the broad distribution of these target receptors suggests the potential for other interactions, though specific in vitro studies on other receptors are less documented.
Cellular Mechanisms of Action (In Vitro)
The cellular effects of 8-azaspiro[4.5]decane derivatives have been explored in several contexts, including cancer, neuroprotection, and microbiology.
Induction of Apoptosis in Cancer Cell Lines
A novel azaspiro compound, N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine (also known as Atiprimod), has been shown to significantly inhibit the growth of human multiple myeloma (MM) cells and induce their apoptosis. nih.gov This effect was observed in both drug-sensitive and drug-resistant MM cell lines, as well as in patient-derived MM cells, with an IC50 ranging from 0.6 to 5 µM. nih.gov The apoptotic mechanism was confirmed to be caspase-dependent. nih.gov Importantly, the compound showed selective cytotoxicity against tumor cells, with no significant toxicity observed in peripheral blood mononuclear cells (PBMCs) at similar concentrations. nih.gov
Furthermore, TRPM8 antagonists based on the spiro[4.5]decane structure have been investigated for their effects in prostate cancer. nih.gov In androgen-sensitive LNCaP prostate cancer cells, these antagonists were found to inhibit the androgen-induced assembly of the androgen receptor (AR)/TRPM8 complex. nih.gov This action perturbs the subsequent increase in intracellular calcium levels, thereby impairing the proliferation, invasion, and 3D growth of the cancer cells. nih.gov
| Compound Class | Cancer Cell Line | Mechanism | Reference |
|---|---|---|---|
| N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine | Multiple Myeloma (MM.1S, U266) | Induces caspase-mediated apoptosis; Inhibits STAT3 and Akt phosphorylation | nih.gov |
| TRPM8 Antagonists | Prostate Cancer (LNCaP) | Inhibits androgen-induced AR/TRPM8 complex assembly, lowering intracellular Ca²⁺ | nih.gov |
Neuroprotective Pathways Against Oxidative Stress
Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), is a key mechanism underlying neuronal death in neurodegenerative diseases. nih.govnih.gov Neuroprotective strategies often focus on mitigating this oxidative damage. nih.gov This can involve activating various redox-sensitive signaling pathways and transcription factors like Nrf2, which regulate antioxidative responses. mdpi.com While bioactive molecules of natural origin are often studied for their ability to suppress mitochondrial oxidative stress and neuroinflammatory responses, specific in vitro studies detailing the direct neuroprotective effects of this compound against oxidative stress are not extensively documented in the current literature. researchgate.net However, the modulation of receptors like the muscarinic M1 receptor, a target for some azaspiro derivatives, is a recognized therapeutic strategy in neurodegenerative conditions like Alzheimer's disease. nih.gov
Antimicrobial Activity Mechanisms
The mechanisms by which chemical compounds exert antimicrobial activity are diverse. nih.gov Common pathways include the disruption of the bacterial cell wall and cell membrane integrity, leading to the leakage of cellular contents and depolarization of the membrane potential. nih.gov Other mechanisms involve the inhibition of intracellular enzyme activity, the generation of damaging reactive oxygen species (ROS), and interference with the synthesis of essential molecules like proteins and nucleic acids. nih.govmdpi.com While many classes of compounds, such as sesquiterpenoids and polyphenols, have been studied for these properties, specific research detailing the antimicrobial mechanisms of this compound itself is limited in the available scientific reports. nih.gov
Anti-inflammatory Mechanisms
There is currently a lack of published in vitro studies specifically investigating the anti-inflammatory mechanisms of this compound. Research has not yet detailed its potential interactions with key inflammatory mediators such as cytokines, chemokines, or prostaglandins, nor has its effect on inflammatory signaling pathways been elucidated.
Antioxidant Properties and Cellular Defense
Similarly, the antioxidant properties of this compound and its role in cellular defense mechanisms have not been a focus of dedicated research. There are no available studies that assess its capacity to scavenge free radicals, upregulate antioxidant enzymes, or protect cells from oxidative stress.
Molecular Basis of Target Specificity and Selectivity
The molecular basis for the target specificity and selectivity of this compound has not been independently established. While it is utilized in the synthesis of targeted therapies like SHP2 inhibitors, the specific contribution of the this compound moiety to the selectivity profile of the final compounds is not detailed in isolation.
Binding Affinity and Kinetic Analysis in Receptor-Ligand Interactions
Comprehensive data from binding affinity and kinetic analysis studies for this compound with specific biological receptors or enzymes are not present in the current body of scientific literature. As such, key parameters like the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and association/dissociation rate constants are not available for this specific compound.
Computational Chemistry and Molecular Modeling of 8 Azaspiro 4.5 Decan 2 Ol Systems
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular mechanics and dynamics simulations are pivotal for exploring the conformational landscape of flexible molecules like 8-Azaspiro[4.5]decan-2-ol. The spirocyclic core of this compound imparts significant conformational constraints, yet allows for a range of accessible three-dimensional structures that can influence its biological activity.
Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of these molecules in a simulated biological environment, such as in aqueous solution or within a lipid bilayer. semanticscholar.org These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. For instance, MD simulations can elucidate the conformational changes that this compound derivatives undergo upon binding to a biological target.
A common workflow for conformational sampling includes:
Initial Structure Generation: Building the 3D structure of the this compound derivative.
Energy Minimization: Optimizing the initial structure to a local energy minimum using a suitable force field (e.g., MMFF94).
Conformational Search: Systematically or stochastically exploring the conformational space to identify low-energy conformers.
Clustering and Analysis: Grouping similar conformations and analyzing their geometric and energetic properties.
| Conformational Analysis Technique | Application to this compound Systems | Key Insights |
| Systematic Search | Explores all rotatable bonds at discrete intervals. | Provides a comprehensive but computationally expensive survey of the conformational space. |
| Stochastic Search (e.g., Monte Carlo) | Randomly samples conformations and accepts or rejects them based on energy criteria. | Efficiently explores a large conformational space to find low-energy structures. |
| Molecular Dynamics (MD) Simulation | Simulates the motion of atoms over time based on classical mechanics. | Reveals the dynamic behavior of the molecule, including conformational transitions and flexibility. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound and its analogs. nih.gov These calculations provide a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.
DFT calculations on related dibenzo 1-azaspiro[4.5]decanes have been used to rationalize the stereochemical outcomes of their synthesis. nih.gov For this compound, DFT can be used to calculate a variety of electronic descriptors that are crucial for understanding its chemical behavior.
Key electronic properties that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are fundamental in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. mdpi.com
Atomic Charges: Calculating the partial charges on each atom helps in understanding polar interactions and hydrogen bonding capabilities.
| Quantum Chemical Property | Significance for this compound | Typical Computational Method |
| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and stability. | DFT (e.g., B3LYP/6-31G*) |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. | DFT, Hartree-Fock |
| Natural Bond Orbital (NBO) Analysis | Describes charge distribution and intramolecular interactions. | DFT, MP2 |
| Dipole Moment | Relates to polarity and solubility. | DFT, Hartree-Fock |
Molecular Docking and Binding Mode Predictions for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound derivatives, docking studies are essential for predicting their binding modes within the active sites of their biological targets.
Modeling studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share a similar spirocyclic core, have been instrumental in understanding their structure-activity relationships (SAR). nih.govresearchgate.netnih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, docking of these compounds into the human ATP synthase helped to rationalize their observed SAR. nih.govresearchgate.netnih.gov Similarly, studies on spiro[4.5]decanone inhibitors of prolyl hydroxylase domain (PHD) enzymes have revealed that the spirocyclic core can effectively position functional groups to interact with the target protein. rsc.org
The general steps in a molecular docking workflow include:
Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site.
Preparation of the Ligand: Generating the 3D structure of the this compound derivative and assigning appropriate atom types and charges.
Docking Simulation: Using a docking algorithm to explore possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity and analyzing the top-ranked poses to identify key intermolecular interactions.
| Target Protein Class | Potential Interactions with this compound | Example from Related Compounds |
| G-Protein Coupled Receptors (GPCRs) | Hydrogen bonding from the hydroxyl group; hydrophobic interactions from the spirocyclic core. | Agonistic activity of triazaspirodecanone derivatives at the Nociceptin/Orphanin FQ receptor. nih.gov |
| Enzymes | Coordination with metal ions in the active site; hydrogen bonding with catalytic residues. | Inhibition of prolyl hydroxylase domain enzymes by spiro[4.5]decanone derivatives. rsc.org |
| Ion Channels | Interactions with residues lining the pore; allosteric modulation. | Activity of 1-oxa-8-azaspiro[4.5]decanes at M1 muscarinic receptors. nih.gov |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.comunina.it A pharmacophore model for this compound derivatives would define the spatial arrangement of features like hydrogen bond acceptors and donors, hydrophobic groups, and charged centers that are critical for binding to a particular target.
A 5D-QSAR study on spirocyclic sigma1 receptor ligands identified four key pharmacophoric elements: aromatic, hydrophobic, cationic, and H-bond acceptor properties. nih.gov Such a model can be used to virtually screen large compound libraries to identify new potential ligands or to guide the design of novel this compound derivatives with improved activity.
Pharmacophore models can be developed using two main approaches:
Ligand-based: This approach is used when the structures of several active ligands are known, but the structure of the receptor is not. The model is built by aligning the active molecules and identifying common chemical features.
Structure-based: When the 3D structure of the receptor is available, a pharmacophore model can be generated by identifying the key interaction points within the binding site. mdpi.com
| Pharmacophoric Feature | Potential Role in this compound Activity |
| Hydrogen Bond Donor | The hydroxyl group at the 2-position can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor. |
| Hydrophobic Core | The spiro[4.5]decane scaffold provides a rigid hydrophobic core. |
| Positive Ionizable Center | The nitrogen atom can be protonated at physiological pH, providing a positive charge for ionic interactions. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound systems, QSAR models can be developed to predict the activity of new derivatives before they are synthesized, thus saving time and resources. mdpi.com
A QSAR model is typically built by:
Data Set Collection: Assembling a set of this compound analogs with their experimentally determined biological activities.
Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the data set.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
A 5D-QSAR study on a diverse set of 87 sigma(1) ligands, including spirocyclic structures, resulted in a statistically valid model with good predictive accuracy. nih.gov The model provided insights into the requirements for binding to the sigma(1) receptor and could be used for the rational design of new ligands. nih.gov Similarly, structure-activity relationship studies on triazaspirodecanone derivatives have highlighted the importance of specific structural features for their activity as NOP receptor ligands. nih.gov
| QSAR Descriptor Type | Examples | Relevance to this compound |
| 1D Descriptors | Molecular weight, atom counts | Basic molecular properties. |
| 2D Descriptors | Topological indices, connectivity indices | Describe the molecular topology and branching. |
| 3D Descriptors | Molecular shape indices, solvent accessible surface area | Capture the three-dimensional nature of the molecule. |
| Electronic Descriptors | Dipole moment, HOMO/LUMO energies | Relate to the molecule's electronic properties and reactivity. |
Emerging Applications of the 8 Azaspiro 4.5 Decane Scaffold in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
The 8-azaspiro[4.5]decane scaffold serves as a fundamental building block in the construction of more complex molecular architectures, including natural products and novel therapeutic agents. Its inherent structural rigidity and defined stereochemistry make it an attractive starting point for synthesizing molecules with specific three-dimensional orientations.
Chemists utilize the azaspiro[4.5]decane core to create spirocyclic systems that are prevalent in a number of bioactive natural products. The synthesis of these scaffolds can be achieved through various methodologies, including bromine-mediated 5-endo cyclization of 4-aminobutene intermediates under acidic conditions. acs.org This particular method represents a significant advancement, as it enables a type of cyclization that typically fails under standard bromination conditions. acs.org
Furthermore, the scaffold is employed in diastereoselective synthesis to create intricate polycyclic frameworks. For instance, a relay catalysis strategy involving gold and palladium has been used to synthesize dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition reaction. researchgate.net The ability to control the stereochemistry at multiple centers is crucial for developing compounds with precise biological targets.
The versatility of the 8-azaspiro[4.5]decane scaffold is also evident in its use for creating libraries of compounds for drug discovery. By designing scaffolds with multiple functionalization points, such as two amino groups, researchers can readily generate a diverse range of derivatives through techniques like amide formation or reductive amination. acs.org This approach facilitates the exploration of structure-activity relationships and the optimization of lead compounds. For example, novel 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives have been synthesized and identified as potent dual inhibitors of EGFR/BRAFV600E, which are important targets in cancer therapy. nih.gov
Table 1: Synthetic Methodologies for Azaspiro[4.5]decane Scaffolds
| Methodology | Key Reagents/Catalysts | Target Scaffold | Key Features |
|---|---|---|---|
| Bromine-Mediated Cyclization | Bromine, Acidic Conditions | 1,8-Diazaspiro[4.5]decane | First example of this type of 5-endo cyclization. acs.org |
| Au/Pd Relay Catalysis | Gold and Palladium Catalysts | 2-Oxa-7-azaspiro[4.5]decane | Diastereoselective synthesis of dearomatic derivatives. researchgate.net |
Application in Material Science Research
The unique spirocyclic structure of 8-azaspiro[4.5]decane derivatives imparts desirable properties to polymeric materials, leading to their application in advanced material science research, including the development of photopolymers and high-performance polymers.
In the field of photopolymers, derivatives of the 8-azaspiro[4.5]decane scaffold are used to create novel hybrid materials for applications such as recording microstructures. A transparent hybrid photopolymer material has been synthesized using (8-acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate as a key monomer, combined with a thiol-siloxane component. researchgate.net The properties of the resulting polymer films, such as glass transition temperature and refractive index, can be tuned by varying the ratio of the components. researchgate.net
Spiro-orthoesters, a class of compounds that can be derived from spirocyclic structures, are particularly valuable as anti-shrinkage additives in photopolymerization. researchgate.net Most conventional polymerization processes involve significant volume reduction, leading to stress, micro-cracks, and delamination in the final material. researchgate.net In contrast, spiro-orthoesters undergo a double ring-opening polymerization upon cationic initiation, which results in a net volume expansion. researchgate.netresearchgate.net This property is exploited to counteract the shrinkage of other monomers in a formulation. By incorporating olefinic groups into the spiro-orthoester, they can be covalently integrated into thiol-ene networks, allowing for precise control over volumetric changes during curing. researchgate.net This technology is particularly promising for high-resolution 3D printing applications, such as digital light processing. researchgate.net
Table 2: Properties of a Hybrid Photopolymer Film
| Property | Value |
|---|---|
| Monomer | (8-Acryloyl-1,4-dithia-8-azaspiro[4.5]decan-2-yl)methyl acrylate |
| Glass Transition Temperature (Tg) | 73–111°C |
| Refractive Index | 1.56–1.59 |
Data sourced from research on hybrid photopolymers based on the specified monomer. researchgate.net
The incorporation of rigid spirocyclic units into the backbone of polymers such as poly(amide-imide)s (PAIs) can significantly enhance their thermal and mechanical properties. mdpi.com PAIs are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. Introducing the 8-azaspiro[4.5]decane scaffold disrupts polymer chain packing, which can improve solubility without compromising thermal performance. mdpi.commdpi.com
The synthesis of new aromatic polyimides containing spirocyclic structures has been shown to yield materials with high glass transition temperatures (Tg) and excellent thermal stability. mdpi.com For example, PAIs synthesized from diacid monomers containing an imide ring and reacted with various diamines exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. The rigid and non-coplanar nature of the spiro unit restricts segmental motion, contributing to a higher Tg. Furthermore, these structural modifications can lead to polymers with a low coefficient of thermal expansion (CTE), making them suitable for applications in microelectronics where dimensional stability is critical. mdpi.com
Table 3: Thermal Properties of Poly(amide-imide)s with and without Spirocyclic Units
| Polymer Type | Diamine Component | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |
|---|---|---|---|
| PAI with Spiro Unit | Varies | 281-377 °C | >450 °C tubitak.gov.trsci-hub.se |
| Conventional Aromatic PAI | Standard Aromatic Diamines | Generally lower or comparable | Generally lower or comparable |
Data represents typical ranges found in literature for these classes of polymers.
Radioligand Development for Preclinical Molecular Imaging (Target-Focused)
The 8-azaspiro[4.5]decane scaffold is a privileged structure for the development of ligands targeting sigma receptors (σR), which are overexpressed in various tumor cell lines. mdpi.com This has led to the development of radiolabeled derivatives for use as imaging agents in positron emission tomography (PET), a non-invasive technique for preclinical and clinical diagnostics.
Specifically, 1,4-dioxa-8-azaspiro[4.5]decane has been used to develop selective σ1 receptor ligands. nih.govacs.org Researchers have synthesized and evaluated a series of these compounds, optimizing for high binding affinity and selectivity over the σ2 receptor subtype. nih.govacs.orgwlv.ac.uknih.gov For PET imaging, these ligands are labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F).
One notable example is [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a), which demonstrated high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and good selectivity. nih.govacs.org Preclinical evaluation in mouse tumor xenograft models showed high accumulation of this radiotracer in human carcinoma and melanoma. nih.govacs.org The specific binding to σ1 receptors was confirmed through blocking experiments, where pre-treatment with a known σ1 ligand, haloperidol, significantly reduced the tumor uptake of the radiotracer. nih.govacs.org These findings underscore the potential of 8-azaspiro[4.5]decane-based radioligands for potent tumor imaging agents. nih.govacs.org
Table 4: Characteristics of an 8-Azaspiro[4.5]decane-Based Radioligand
| Radioligand | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) | Application |
|---|---|---|---|---|
| [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) | 5.4 ± 0.4 nM nih.govacs.org | 30-fold nih.govacs.org | PET Imaging of Tumors |
Novel Chemical Probes for Biological Systems
Beyond radiolabeling, the 8-azaspiro[4.5]decane scaffold is being explored for the creation of other types of chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing researchers to study the target's function in a cellular or in vivo context.
The development of potent and selective ligands for targets like the sigma receptors is a first step toward creating such probes. The high affinity and selectivity of certain 1-oxa-8-azaspiro[4.5]decane derivatives make them excellent candidates for further modification. wlv.ac.uknih.gov For example, by attaching a fluorescent dye to such a scaffold, a fluorescent probe could be created to visualize the distribution and dynamics of σ1 receptors in living cells using microscopy techniques.
Furthermore, azaspiro[4.5]decane derivatives have been investigated for their ability to interact with other important biological targets, such as sodium channels. patsnap.com As potent blockers of these channels, they have potential applications in studying pain pathways and developing new analgesic compounds. By modifying the core scaffold, researchers can develop tool compounds with specific properties to probe the structure and function of different sodium channel subtypes. The inherent conformational rigidity of the spirocyclic system can lead to higher selectivity and potency, which are critical attributes for a useful chemical probe.
Future Research Directions and Unexplored Avenues
Advancements in Asymmetric Synthesis of 8-Azaspiro[4.5]decan-2-ol Enantiomers
The stereochemistry of drug candidates profoundly influences their pharmacological and toxicological profiles. For chiral molecules like this compound, the ability to selectively synthesize specific enantiomers is critical. While significant progress has been made in the synthesis of spirocyclic compounds, the development of robust and scalable catalytic stereoselective methods for producing enantiomerically pure this compound remains an important objective. researchgate.net
Future advancements are expected to focus on the following areas:
Novel Chiral Catalysts: The development of new transition-metal-based and organocatalysts is crucial for achieving high enantioselectivity in the key ring-forming steps of the synthesis. researchgate.net
Substrate-Controlled Diastereoselective Reactions: Exploring reactions where the existing chirality in a precursor molecule directs the formation of the desired stereocenter at the C-2 position.
Enzymatic Resolutions: Utilizing biocatalytic methods, such as lipases or transaminases, for the kinetic resolution of racemic mixtures of this compound or its intermediates, offering a green and highly selective alternative to traditional chemical methods.
The successful development of these asymmetric strategies will be instrumental in enabling detailed structure-activity relationship (SAR) studies of the individual enantiomers and identifying the eutomer responsible for the desired therapeutic effect.
Discovery of Novel Biological Targets for 8-Azaspiro[4.5]decane Derivatives
Derivatives of the 8-azaspiro[4.5]decane scaffold have demonstrated affinity for a range of biological targets, indicating their potential in various therapeutic areas. A primary focus has been on targets within the central nervous system (CNS).
For instance, various 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.netacs.orgnih.gov These compounds are being explored as potential agents for PET imaging of σ1 receptors in the brain to aid in diagnosis and monitor therapeutic efficacy. researchgate.netacs.org
Beyond sigma receptors, researchers have designed derivatives with dual affinity for the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor, aiming for novel antidepressants with improved efficacy. mdpi.com Additionally, the scaffold has been incorporated into inhibitors of the SHP2 phosphatase, a target for various cancers. epo.orggoogle.com
Future research will likely focus on:
High-Throughput Screening: Systematically screening libraries of 8-azaspiro[4.5]decane derivatives against a wide array of biological targets to uncover novel therapeutic applications.
Multi-Target Ligand Design: Rationally designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders. mdpi.com
Fragment-Based Drug Discovery: Using the 8-azaspiro[4.5]decane core as a starting point for building more complex molecules with high specificity for newly identified targets.
| Derivative Class | Biological Target(s) | Therapeutic Area |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Neurodegenerative Diseases, Tumor Imaging |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Neurodegenerative Diseases, Tumor Imaging |
| Pyrrolidine-2,5-dione derivatives | SERT and 5-HT1A Receptor | Depression |
| Pyrimidine-fused derivatives | SHP2 Phosphatase | Cancer |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to predict the properties of novel compounds, prioritize synthetic targets, and generate new molecular structures with desired activities.
For the 8-azaspiro[4.5]decane scaffold, AI and ML can be applied to:
De Novo Design: Employing generative models, such as chemical language models (CLMs), to design novel derivatives with predicted high affinity and selectivity for specific biological targets. One study successfully used beam search sampling to generate a novel inverse agonist for the RORγ receptor that incorporated an 8-azaspiro[4.5]decane-7,9-dione moiety. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models to predict the biological activity of newly designed analogues, thereby streamlining the lead optimization process and reducing the need for extensive empirical screening. db-thueringen.de
ADME-Tox Prediction: Using AI algorithms to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of virtual compounds, helping to identify candidates with favorable pharmacokinetic properties early in the discovery pipeline.
These in silico approaches will significantly accelerate the design-synthesize-test cycle, making the discovery of new drug candidates based on the 8-azaspiro[4.5]decane scaffold more efficient and cost-effective.
Exploration of Bioorthogonal Chemistry with 8-Azaspiro[4.5]decane Conjugates
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This field has opened up new avenues for studying and manipulating biological systems. The 8-azaspiro[4.5]decane scaffold has been successfully used as a stable framework for creating chemical probes for these applications.
A notable example is the development of a dihydrotetrazine (DHTz) probe constructed on a 1-oxa-8-azaspiro[4.5]decane scaffold. nih.govresearchgate.net This probe was designed to covalently modify monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid signaling pathway. The probe remains dormant until activated by light, at which point it undergoes rapid bioorthogonal conjugation, allowing for spatiotemporally controlled labeling of the target protein in live cells. nih.gov
Future research in this area could involve:
Developing New Probes: Designing novel 8-azaspiro[4.5]decane conjugates for other biological targets to enable their study in real-time within a cellular environment.
Prodrug Activation: Creating prodrugs that incorporate the scaffold linked to a therapeutic agent via a bioorthogonally cleavable linker. This would allow for targeted drug release at a specific site of action, potentially increasing efficacy and reducing side effects. google.com
"Click Chemistry" Applications: Utilizing the scaffold in "click chemistry" reactions for applications such as bioconjugation and the synthesis of radiopharmaceuticals. nih.govresearchgate.net
Development of Next-Generation Synthetic Methodologies for the Scaffold
While existing methods for synthesizing the 8-azaspiro[4.5]decane core are established, there is a continuous need for more efficient, versatile, and environmentally friendly synthetic strategies. The development of next-generation methodologies is crucial for generating diverse compound libraries for drug discovery programs.
Promising avenues for future research include:
Flow Chemistry: Applying continuous flow technologies to the synthesis of the scaffold and its derivatives. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, as demonstrated in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine. researchgate.net
Novel Cyclization Strategies: Exploring new chemical transformations for constructing the spirocyclic core, such as transition-metal-catalyzed cyclizations (e.g., using Grubbs' catalyst for metathesis) or iodocyclization reactions, which have been used for related oxa-spirocycles. smolecule.comresearchgate.net
Modern Coupling Reactions: Utilizing advanced cross-coupling reactions, like the Buchwald-Hartwig amination, to efficiently functionalize the nitrogen atom of the azaspiro core with a wide variety of substituents. acs.org
By embracing these innovative synthetic approaches, chemists can more readily access a wider chemical space around the 8-azaspiro[4.5]decane scaffold, accelerating the discovery of new bioactive molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Azaspiro[4.5]decan-2-ol, and what methodological considerations are critical for optimizing yield?
- Answer : A common approach involves functionalizing spirocyclic precursors via alkylation or oxidation. For example, similar spiro compounds (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) are synthesized using NaH and methyl iodide in THF under reflux . Key considerations include:
- Reagent stoichiometry : Excess alkylating agents (e.g., CH₃I) to drive reaction completion.
- Temperature control : Reflux conditions (e.g., THF at 66°C) to ensure activation of NaH.
- Purification : Column chromatography or crystallization for isolating the product.
- Data Table :
| Precursor | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-ol | NaH, CH₃I | THF, reflux | ~70% |
Q. How can the spirocyclic conformation of this compound be analyzed using crystallographic software?
- Answer : Structural analysis involves:
- Structure solution : Use SHELXS/SHELXD for phase determination .
- Refinement : SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters .
- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid diagrams .
- Key Parameters :
- Ring puckering : Apply Cremer-Pople coordinates to quantify deviations from planarity (e.g., amplitude and phase angles) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Based on analogous spiro compounds:
- PPE : Impermeable gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Decontamination : Immediate washing with water for skin exposure; consult toxicity databases for acute oral/ocular effects .
Advanced Research Questions
Q. How can conflicting structural data (e.g., bond lengths vs. computational models) for this compound be resolved?
- Answer :
- Validation : Cross-reference experimental data (X-ray crystallography ) with DFT calculations (e.g., B3LYP/6-31G* level).
- Error analysis : Compare SHELXL refinement residuals (R-factor < 5%) with computational deviations .
- Case Study : For spirocyclic ethers, discrepancies in bond angles >2° may arise from crystal packing effects .
Q. What strategies improve enantiomeric purity during the synthesis of this compound derivatives?
- Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) .
- Catalysis : Asymmetric hydrogenation with Ru-BINAP catalysts for stereocontrol.
- Analytical QC : Chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>98%) .
Q. How does the spirocyclic scaffold influence pharmacological activity, and what assays are suitable for structure-activity relationship (SAR) studies?
- Answer :
- Mechanistic insight : The spiro structure enhances rigidity, improving receptor binding (e.g., 5-HT₁A affinity in MDL 72832 derivatives ).
- Assays :
- In vitro : Radioligand binding (³H-8-OH-DPAT for 5-HT₁A).
- In vivo : Forced swim test (FST) for antidepressant-like effects .
- Data Table :
| Compound | Target | IC₅₀ (nM) | Assay | Reference |
|---|---|---|---|---|
| MDL 72832 | 5-HT₁A | 1.2 | Radioligand |
Q. What challenges arise in characterizing dynamic ring puckering in this compound using NMR and XRD?
- Answer :
- NMR limitations : Fast puckering motions (ns timescale) may average signals, masking conformers. Use low-temperature NMR (-40°C) to slow dynamics .
- XRD advantage : Captures static puckering geometry but requires high-resolution data (d-spacing < 0.8 Å) .
- Hybrid approach : Combine XRD data with molecular dynamics (MD) simulations to model flexibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
